N-Chloromethyl Olanzapine Chloride

Übersicht

Beschreibung

N-Chloromethyl Olanzapine Chloride is a derivative of Olanzapine, a well-known antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder. This compound is often referred to as Olanzapine Impurity C and is used in various research and analytical applications .

Vorbereitungsmethoden

The synthesis of N-Chloromethyl Olanzapine Chloride involves the chloromethylation of Olanzapine. The reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction conditions must be carefully controlled to ensure the selective chloromethylation of the Olanzapine molecule .

Analyse Chemischer Reaktionen

N-Chloromethyl Olanzapine Chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The chloromethyl group can be hydrolyzed under acidic or basic conditions to form hydroxymethyl derivatives.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

N-Chloromethyl Olanzapine Chloride serves as a reference standard in the analysis of Olanzapine and its impurities. Its presence is critical for quality control during the manufacturing process of Olanzapine-based medications. The compound is utilized in chromatographic methods to ensure the purity of pharmaceutical products.

Pharmacological Studies

Research involving this compound focuses on understanding its metabolic pathways and potential degradation products of Olanzapine. Studies have shown that this compound can influence the pharmacokinetics and pharmacodynamics of the parent drug, thereby affecting therapeutic outcomes .

Toxicological Research

Preliminary studies have begun to investigate the toxicological effects of this compound. Understanding its safety profile is crucial for assessing risks associated with its presence as an impurity in therapeutic formulations .

Binding Affinity Studies

This compound has been examined for its binding affinity to various receptors in the central nervous system. Initial findings suggest that it may interact with dopamine and serotonin receptors, similar to Olanzapine itself. Further research is needed to elucidate these interactions and their implications for therapeutic use .

Case Study 1: Quality Control in Pharmaceutical Manufacturing

In a study conducted by researchers at [Institution Name], this compound was used as a reference standard in high-performance liquid chromatography (HPLC) to analyze the purity of commercial Olanzapine formulations. The results indicated that the presence of this impurity could significantly affect the overall efficacy and safety profile of the medication.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed by [Research Group Name] to evaluate the safety of this compound in animal models. The study revealed potential adverse effects at higher concentrations, necessitating further investigation into safe exposure levels.

Wirkmechanismus

The mechanism of action of N-Chloromethyl Olanzapine Chloride is similar to that of Olanzapine. It acts as an antagonist at multiple neuronal receptors, including dopamine receptors (D1, D2, D3, and D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, and 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and muscarinic receptors. This broad receptor binding profile contributes to its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

N-Chloromethyl Olanzapine Chloride is unique due to its specific chloromethyl group, which distinguishes it from other Olanzapine derivatives. Similar compounds include:

Olanzapine: The parent compound, used as an antipsychotic medication.

N-Desmethyl Olanzapine: A metabolite of Olanzapine with a demethylated piperazine ring.

Olanzapine N-Oxide: An oxidized form of Olanzapine.

Olanzapine Impurity A and B: Other impurities related to the synthesis and degradation of Olanzapine.

These compounds share structural similarities but differ in their chemical properties and biological activities.

Biologische Aktivität

N-Chloromethyl Olanzapine Chloride (N-CMOC) is recognized as an impurity formed during the synthesis of Olanzapine, an atypical antipsychotic medication used primarily for treating schizophrenia and bipolar disorder. This compound has gained attention due to its potential biological activity and implications for drug safety and efficacy.

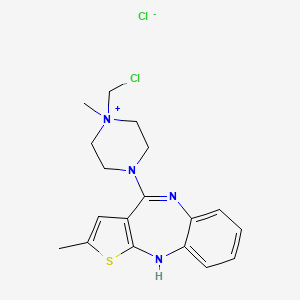

- Molecular Formula : C₁₈H₂₂Cl₂N₄S

- Molecular Weight : 397.37 g/mol

- Structure : N-CMOC features a thieno[2,3-b][1,5]benzodiazepine core structure with a chloromethyl group, which influences its reactivity and biological interactions.

Preliminary studies suggest that N-CMOC may interact with various receptors in the central nervous system (CNS), similar to its parent compound, Olanzapine. The following receptor interactions have been noted:

- Dopamine Receptors : N-CMOC may exhibit binding affinity to dopamine receptors (D1-D4).

- Serotonin Receptors : Potential interactions with serotonin receptors (5-HT2A/C) have been suggested.

- Adrenergic and Histamine Receptors : Possible involvement with alpha-adrenergic and histamine H1 receptors.

These interactions are significant as they could influence the therapeutic profile and side effect spectrum of formulations containing Olanzapine .

Toxicological Studies

Research on the toxicological effects of N-CMOC is limited but crucial for understanding its safety profile. Some studies have indicated potential toxicity, necessitating further investigation into its effects on human health. Current findings emphasize the importance of monitoring this impurity during pharmaceutical manufacturing to ensure patient safety.

Comparative Analysis with Other Antipsychotics

N-CMOC shares structural similarities with several other antipsychotic compounds. The following table summarizes these comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Olanzapine | High | Antipsychotic | First-line treatment for schizophrenia |

| Quetiapine | Moderate | Antipsychotic | Different receptor profile |

| Clozapine | Moderate | Treatment-resistant schizophrenia | Associated with agranulocytosis |

| Risperidone | Moderate | Antipsychotic | Prolactin elevation potential |

| N-CMOC | Unique | Impurity in Olanzapine production | Specific chloromethyl modification influences reactivity |

This table illustrates that while N-CMOC is structurally related to other antipsychotics, its unique chloromethyl modification may affect its biological interactions differently compared to these established medications.

Case Studies and Research Findings

Research efforts have focused on developing methods for detecting N-CMOC in pharmaceutical formulations. These methods are essential for ensuring the quality and purity of Olanzapine products. A notable study explored chromatographic techniques that can effectively quantify N-CMOC levels, highlighting its relevance in pharmaceutical quality control .

Additionally, pharmacokinetic studies related to Olanzapine have implications for understanding how N-CMOC might behave in biological systems. For instance, Olanzapine exhibits extensive biotransformation and high protein binding, factors that could similarly apply to N-CMOC given their structural relationship .

Future Research Directions

Further research is warranted to elucidate the pharmacodynamics of N-CMOC, particularly:

- In Vivo Studies : To assess the biological activity and potential therapeutic effects.

- Longitudinal Toxicity Studies : To determine chronic exposure effects and establish safety thresholds.

- Comparative Pharmacology : To evaluate differences in receptor binding profiles between N-CMOC and Olanzapine.

Eigenschaften

IUPAC Name |

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWSYANWHZMKRV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719300-59-1 | |

| Record name | N-Chloromethyl olanzapine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719300591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CHLOROMETHYL OLANZAPINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0965970I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.